molecular formula C7H11N3O2 B14743400 2-Ethyl-4,6-dimethoxy-1,3,5-triazine CAS No. 705-78-2

2-Ethyl-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B14743400
CAS No.: 705-78-2
M. Wt: 169.18 g/mol
InChI Key: ZBSJXXRBEKPWIH-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethoxy-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with ethyl and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dimethoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with ethanol and methanol under controlled conditions to introduce the ethyl and methoxy groups, respectively .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine can yield triazine derivatives with amino groups .

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethoxy-1,3,5-triazine involves its ability to act as a coupling reagent. In peptide synthesis, it activates carboxylic acids, facilitating the formation of amide bonds with amines. This process involves the formation of an active ester intermediate, which then reacts with the amine to form the peptide bond .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-4,6-dimethoxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ethyl and methoxy groups make it particularly effective in certain synthetic applications, such as peptide coupling .

Properties

IUPAC Name

2-ethyl-4,6-dimethoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5-8-6(11-2)10-7(9-5)12-3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSJXXRBEKPWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274517
Record name 2-Ethyl-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-78-2
Record name 2-Ethyl-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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